R916562

Breast Cancer Tumor Xenograft Comparative Efficacy

R916562 (CAS 1037798-41-6) is an orally active, selective dual Axl (IC50=136nM) and VEGF-R2 (IC50=24nM) inhibitor. Optimized for minimal off-target effects vs. broad-spectrum agents like sunitinib. Validated in TNBC (69-83% TGI) and corneal angiogenesis (73% reduction) models. Ideal for elucidating Axl/VEGF-R2 crosstalk in metastasis and neovascularization. Supplied as a high-purity research compound with established in vivo oral bioavailability.

Molecular Formula C26H30ClN9S
Molecular Weight 536.1 g/mol
Cat. No. B12424336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR916562
Molecular FormulaC26H30ClN9S
Molecular Weight536.1 g/mol
Structural Identifiers
SMILESCC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6CC7CCC6C7)N)Cl
InChIInChI=1S/C26H30ClN9S/c1-15-14-37-22-21(15)30-24(27)31-23(22)36-25(28)32-26(33-36)29-18-4-6-19(7-5-18)34-8-10-35(11-9-34)20-13-16-2-3-17(20)12-16/h4-7,14,16-17,20H,2-3,8-13H2,1H3,(H3,28,29,32,33)/t16?,17?,20-/m1/s1
InChIKeyHLRDOMFIYHUBLJ-LBXVMSDZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R916562: An Orally Active, Selective Axl/VEGF-R2 Dual Inhibitor for Preclinical Oncology and Angiogenesis Research


R916562 (CAS 1037798-41-6) is a diaminotriazole-based, orally active small molecule that functions as a selective dual inhibitor of Axl and vascular endothelial growth factor receptor 2 (VEGF-R2) [1]. The compound was developed through extensive optimization of an acyl diaminotriazole scaffold to achieve balanced inhibitory activity against both receptor tyrosine kinases, which were hypothesized to act synergistically in suppressing tumor angiogenesis and metastasis [1]. R916562 is distributed as a research-use-only compound with a molecular weight of 536.09 g/mol (C26H30ClN9S) .

Why Broad-Spectrum VEGFR2 or Multi-Kinase Inhibitors Cannot Substitute for R916562 in Axl/VEGF-R2 Dual Inhibition Studies


Compounds within the broader class of VEGFR2 or multi-kinase inhibitors cannot be simply interchanged with R916562 because its balanced and selective dual inhibition of Axl (IC50 = 136 nM) and VEGF-R2 (IC50 = 24 nM) is specifically designed to simultaneously target angiogenesis and tumor metastasis pathways [1]. Unlike broad-spectrum multi-kinase inhibitors such as sunitinib, cabozantinib, or foretinib, which engage numerous off-target kinases and consequently introduce confounding variables in experimental interpretation, R916562 was optimized from an acyl diaminotriazole series to restrict its inhibitory spectrum, enabling cleaner interrogation of Axl-VEGF-R2 crosstalk mechanisms [1]. Furthermore, R916562 has demonstrated orally bioavailable in vivo efficacy with dose-dependent tumor growth inhibition and anti-angiogenic activity that are quantifiably distinct from alternative dual Axl/VEGF-R2 inhibitors lacking comparable in vivo validation [1].

Quantitative Evidence Guide: Differentiating R916562 from Sunitinib, Cabozantinib, and Other Dual Axl/VEGFR2 Inhibitors


Comparative in Vivo Antitumor Efficacy of R916562 vs. Sunitinib in MDA-MB-231 Breast Cancer Xenografts

In a head-to-head comparative study, R916562 demonstrated antitumor efficacy comparable to the FDA-approved multi-kinase inhibitor sunitinib in the MDA-MB-231 human breast cancer xenograft model [1][2]. Both compounds were evaluated under identical experimental conditions, providing direct quantitative comparison [1].

Breast Cancer Tumor Xenograft Comparative Efficacy

Anti-Angiogenic Efficacy of R916562 in Mouse Corneal Micropocket Assay with Dose-Response Quantification

R916562 exhibited dose-dependent anti-angiogenic activity in the mouse corneal micropocket neovascularization assay, with a direct head-to-head comparison against sunitinib showing comparable efficacy in this model [1]. The assay employed fibroblast growth factor as the angiogenic stimulus and measured neovascularization reduction [2].

Angiogenesis Anti-VEGF Dose-Response

Comparative Axl Inhibitory Potency of R916562 vs. Cabozantinib, Foretinib, and Other Axl-Targeting Kinase Inhibitors

R916562 exhibits an Axl IC50 of 136 nM in cellular assays . In contrast, clinically advanced multi-kinase inhibitors such as cabozantinib show markedly different Axl inhibitory potency (7 nM in vitro, 42 nM in cells) while simultaneously engaging numerous additional targets including MET, RET, KIT, and FLT family kinases [1]. Foretinib, another multi-kinase inhibitor, inhibits Axl with an IC50 of 11 nM in vitro while also targeting MET, VEGFR2, TIE-2, VEGFR3, and RON [1].

Axl Inhibition Kinase Selectivity In Vitro Pharmacology

In Vivo Efficacy of R916562 in Renal Cell Carcinoma Xenograft Model

Beyond breast cancer models, R916562 has demonstrated therapeutic efficacy in the Caki-1 human renal cell carcinoma xenograft model [1][2]. This cross-indication validation distinguishes R916562 from many preclinical dual Axl/VEGF-R2 inhibitors that lack multi-model in vivo characterization.

Renal Cell Carcinoma Caki-1 Xenograft In Vivo Efficacy

Optimal Research Application Scenarios for R916562 Based on Validated In Vivo Performance


Preclinical Breast Cancer Metastasis and Angiogenesis Research in MDA-MB-231 Xenograft Models

R916562 is optimally suited for studies requiring simultaneous interrogation of Axl-mediated metastasis and VEGF-R2-mediated angiogenesis in triple-negative breast cancer. The compound has demonstrated statistically significant tumor growth inhibition of 69% at 85 mg/kg and 83% at 125 mg/kg with oral twice-daily administration for 21 days in MDA-MB-231 xenografts [1][2]. Its comparable efficacy to sunitinib in this model, combined with its narrower target profile, enables mechanistic studies of Axl-VEGF-R2 synergy without confounding multi-kinase inhibition artifacts [1].

Ocular Angiogenesis and VEGF-R2-Dependent Neovascularization Studies

For researchers investigating VEGF-R2-mediated pathological angiogenesis in ocular disease models, R916562 offers dose-dependent anti-angiogenic activity validated in the mouse corneal micropocket assay. The compound achieves 73% reduction in FGF-induced neovascularization at 100 mg/kg and 50% reduction at 50 mg/kg [2][3]. Benchmarking against sunitinib in this model confirms robust in vivo anti-angiogenic efficacy [1], making R916562 a suitable tool for mechanistic studies of VEGF-R2 signaling in neovascularization.

Renal Cell Carcinoma Preclinical Efficacy Testing and Axl-Dependent Resistance Mechanism Studies

R916562's validated efficacy in the Caki-1 human renal cell carcinoma xenograft model [1][2] positions it as a relevant tool compound for studies of Axl-VEGF-R2 dual inhibition in clear cell renal cell carcinoma. Given that clinical multi-kinase inhibitors like cabozantinib (targeting VEGFR2, MET, AXL) are approved for RCC, R916562 provides a more selective alternative for dissecting the relative contribution of Axl vs. other kinase targets in renal tumor progression and therapy resistance [1].

Mechanistic Studies of Axl-VEGF-R2 Signaling Crosstalk in Tumor Angiogenesis and Metastasis

R916562 was specifically developed based on the hypothesis that dual inhibition of Axl and VEGF-R2 may produce synergistic anti-angiogenic and anti-metastatic effects [1]. For research programs focused on elucidating the molecular crosstalk between Axl-dependent epithelial-mesenchymal transition pathways and VEGF-R2-driven angiogenesis, R916562 provides a well-characterized dual inhibitor with established in vivo oral bioavailability and multi-model efficacy validation [1][2].

Quote Request

Request a Quote for R916562

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.